S-Geranylgeranyl-L-glutathione
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H49N3O6S |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H49N3O6S/c1-21(2)9-6-10-22(3)11-7-12-23(4)13-8-14-24(5)17-18-40-20-26(29(37)32-19-28(35)36)33-27(34)16-15-25(31)30(38)39/h9,11,13,17,25-26H,6-8,10,12,14-16,18-20,31H2,1-5H3,(H,32,37)(H,33,34)(H,35,36)(H,38,39)/b22-11+,23-13+,24-17+/t25-,26-/m0/s1 |
InChI Key |
BAJIBEVLRWVBAZ-DPRMOSMCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S Geranylgeranyl L Glutathione
Isoprenoid Precursor Pathways: Geranylgeranyl Pyrophosphate Biogenesis
Geranylgeranyl pyrophosphate (GGPP) is a 20-carbon isoprenoid that serves as the lipid donor in the formation of S-Geranylgeranyl-L-glutathione. Its own biogenesis is a critical upstream event, primarily occurring through two independent pathways in different organisms and cellular compartments: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. guidetopharmacology.org
In eukaryotic cells, the MVA pathway is the principal route for GGPP synthesis. guidetopharmacology.orgmdpi.com This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks of isoprenoids. mdpi.com
The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). nih.gov Through a sequence of condensation reactions catalyzed by prenyltransferases, IPP and DMAPP are assembled into larger molecules. mdpi.com Specifically, farnesyl pyrophosphate (FPP), a 15-carbon intermediate, is combined with another IPP unit by geranylgeranyl pyrophosphate synthase (GGPPS) to form the final 20-carbon GGPP. The MVA pathway is crucial for producing GGPP for various cellular functions, including protein prenylation, a post-translational modification essential for the proper localization and function of many signaling proteins. nih.govresearchgate.net
The MEP pathway, also known as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.gov This pathway is found in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. guidetopharmacology.orgresearchgate.net It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov While the MEP pathway is absent in humans, it is a significant source of GGPP in organisms where it is present. guidetopharmacology.orgnih.gov This pathway also culminates in the production of IPP and DMAPP, which are then used to build higher-order isoprenoids like GGPP. researchgate.netresearchgate.net
Mevalonate Pathway Contribution
Glutathione (B108866) Anabolism and its Conjugation to Isoprenoids
Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it plays a central role in cellular antioxidant defense and detoxification processes. researchgate.netnih.gov
The intracellular synthesis of glutathione is a two-step, ATP-dependent process. elifesciences.orgmdpi.com
The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.govelifesciences.org GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). elifesciences.org
The second step involves the addition of glycine to γ-glutamylcysteine, which is catalyzed by glutathione synthetase (GS), to form glutathione. researchgate.netelifesciences.org
The availability of the precursor amino acids, particularly cysteine, is a major determinant of the rate of GSH synthesis. mdpi.com
The conjugation of the geranylgeranyl group to the sulfur atom of the cysteine residue in glutathione is a critical step in the formation of this compound. This process is believed to be catalyzed by Glutathione S-transferases (GSTs), a superfamily of enzymes that play a key role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds. nih.gov While the specific GST isozyme(s) responsible for the S-geranylgeranylation of glutathione are still under investigation, this enzymatic reaction results in the formation of the thioether bond that characterizes this compound. nih.govresearchgate.net
| Enzyme Family/Molecule | Role in this compound Metabolism |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Catalyzes the final step in the biosynthesis of the precursor geranylgeranyl pyrophosphate (GGPP) in the mevalonate pathway. |
| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first and rate-limiting step in the de novo synthesis of glutathione (GSH). nih.govelifesciences.org |
| Glutathione Synthetase (GS) | Catalyzes the second step in the de novo synthesis of GSH. researchgate.netelifesciences.org |
| Glutathione S-Transferases (GSTs) | A superfamily of enzymes thought to catalyze the conjugation of GGPP to the cysteine residue of GSH. nih.gov |
| ATP-binding cassette subfamily C member 1 (ABCC1) | Identified as a transporter responsible for the export of this compound from cells. escholarship.orgucdavis.edunih.gov |
| Gamma-glutamyltransferase-5 (GGT5) | An enzyme that catabolizes this compound by cleaving the gamma-glutamyl bond. nih.govescholarship.orgucdavis.edu |
De Novo Glutathione Synthesis in Mammalian Cells
Catabolism and Inactivation of this compound
Once formed and having exerted its biological functions, this compound is subject to catabolism. A key enzyme in this process is gamma-glutamyltransferase 5 (Ggt5). nih.govescholarship.orgucdavis.edu Ggt5 is an ectoenzyme that cleaves the gamma-glutamyl moiety from glutathione and its S-conjugates. uniprot.org In the case of this compound, Ggt5 metabolizes it into a form that is inactive on its receptor, P2RY8. nih.gov This catabolic step is crucial for regulating the local concentrations and signaling activity of this compound. escholarship.orgucdavis.edu The resulting S-geranylgeranyl-L-cysteinyl-glycine can be further hydrolyzed by dipeptidases. researchgate.net Additionally, the ATP-binding cassette subfamily C member 1 (ABCC1) has been identified as a transporter that mediates the export of this compound out of cells, thereby influencing its extracellular availability and signaling. escholarship.orgucdavis.edunih.gov
Role of Gamma-Glutamyltransferase-5 (GGT5) in GGG Hydrolysis
Gamma-glutamyltransferase 5 (GGT5), a cell membrane protein, plays a pivotal role in the catabolism of GGG. aging-us.com GGT5 is a member of the gamma-glutamyl transpeptidase family and is capable of cleaving the gamma-glutamyl moiety from glutathione and its conjugates. aging-us.comgenecards.org Specifically, GGT5 hydrolyzes the gamma-glutamyl bond of extracellular GGG. uniprot.org This enzymatic action is a critical step in the metabolic pathway of GGG, effectively inactivating it as a ligand for its receptor, P2RY8. nih.govresearchgate.netnih.gov The expression of GGT5, particularly by follicular dendritic cells in lymphoid tissues, is essential for this catabolic process. nih.govresearchgate.netnih.gov Overexpression of GGT5 leads to the loss of GGG bioactivity in cell culture supernatants, demonstrating its direct role in GGG metabolism. nih.gov
The function of GGT5 is not limited to GGG. It also metabolizes other glutathione-S-conjugates like leukotriene C4 (LTC4), converting it to leukotriene D4. aging-us.comuniprot.org However, it displays substrate specificity, as it is inactive towards other compounds such as gamma-glutamyl leucine. genecards.orguniprot.org This specificity underscores its targeted role in particular metabolic pathways. The hydrolysis of GGG by GGT5 is a key mechanism for establishing a GGG gradient within lymphoid tissues, which is crucial for immune cell trafficking. uniprot.orgresearchgate.netnih.gov
Identification and Characterization of GGT5 Metabolites (e.g., S-geranylgeranyl-L-Cys-Gly)
The enzymatic activity of GGT5 on this compound (GGG) results in the formation of a specific metabolite. By cleaving the γ-glutamyl moiety from GGG, GGT5 produces S-geranylgeranyl-L-Cys-Gly. nih.gov This process involves the loss of a 129 Da γ-glutamyl group from the parent molecule. nih.gov
The identity of this metabolite has been confirmed through mass spectrometry. nih.gov Experiments using GGT5-transfected cells demonstrated the conversion of synthetic GGG (with a mass-to-charge ratio, m/z, of 580.3) to its predicted Cys-Gly metabolite (m/z 451.3). nih.gov The detection of signals corresponding to the S-geranylgeranyl-L-Cys-Gly metabolite in extracts from mouse spleen further indicates that this metabolic conversion occurs in vivo. nih.gov This metabolite is inactive on the P2RY8 receptor, highlighting the role of GGT5 in terminating GGG signaling. nih.govresearchgate.netnih.gov
Regulation of this compound Homeostasis and Gradients
The cellular and tissue levels of this compound (GGG) are tightly controlled through a combination of enzymatic degradation and transporter-mediated distribution, ensuring precise spatial and temporal signaling.
Enzymatic Control of GGG Levels by GGT5 Expression
The expression of Gamma-Glutamyltransferase 5 (GGT5) is a primary determinant in regulating the levels and creating gradients of this compound (GGG). nih.govescholarship.orgnih.gov GGT5, through its catabolic activity, acts as a negative regulator of GGG bioactivity. uniprot.orguniprot.org By hydrolyzing GGG, GGT5 effectively establishes a gradient of this signaling molecule within lymphoid tissues. nih.govresearchgate.netnih.govgrantome.com
Research has shown that GGT5 is highly expressed by follicular dendritic cells (FDCs) within germinal centers of lymphoid follicles. nih.govresearchgate.netnih.gov This localized expression is crucial for confining P2RY8-expressing cells, such as B cells, to these centers. nih.govescholarship.orgnih.gov Overexpression of GGT5 has been demonstrated to disrupt the ability of P2RY8 to promote this confinement, underscoring the importance of the GGG gradient established by GGT5. nih.govresearchgate.netnih.gov The enzymatic degradation of GGG by GGT5 in specific anatomical locations is therefore a key mechanism for controlling lymphocyte positioning and trafficking. nih.govescholarship.orgnih.govmerckmillipore.com
Transporter-Mediated Regulation of GGG Distribution: ATP-Binding Cassette Subfamily C Member 1 (ABCC1)
The distribution of this compound (GGG) is also regulated by the ATP-binding cassette subfamily C member 1 (ABCC1) transporter, also known as multidrug resistance-associated protein 1 (MRP1). nih.govescholarship.orgnih.govmerckmillipore.com ABCC1 has been identified as a transporter responsible for the export of GGG from cells. nih.govescholarship.orgnih.govgrantome.commerckmillipore.com This transporter is a member of a large family of proteins that mediate the efflux of a wide array of compounds, including many glutathione conjugates. nih.govannualreviews.org
The expression of ABCC1 by hematopoietic cells is necessary for the proper functioning of the GGG-P2RY8 signaling axis, particularly in mediating the confinement of germinal center B cells. nih.govescholarship.orgnih.gov In concert with the enzymatic catabolism by GGT5, the ABCC1-mediated export of GGG helps to establish the precise extracellular gradients of this signaling molecule required for lymphocyte guidance. uniprot.orgnih.govescholarship.orgnih.govuniprot.org ABCC1's role is not limited to GGG; it is also involved in the transport of other glutathione forms and conjugates, contributing to cellular detoxification and redox homeostasis. mcgill.caresearchgate.net
Molecular Interactions and Receptor Signaling of S Geranylgeranyl L Glutathione
Identification of P2RY8 as the Cognate Receptor for S-Geranylgeranyl-L-glutathione
The G protein-coupled receptor P2RY8 was initially categorized as an orphan receptor, meaning its endogenous ligand was unknown. caymanchem.comoncokb.org However, dedicated research efforts have successfully identified this compound (GGG) as its potent and specific ligand. nih.govresearchgate.netnih.gov This discovery has been pivotal in understanding the functional role of P2RY8 in the immune system, particularly in the context of B cell confinement within germinal centers. nih.govresearchgate.netnih.govnih.gov
Deorphanization Strategies and Ligand Discovery Methodologies
The journey to deorphanize P2RY8 and identify this compound involved a meticulous and multi-faceted approach. nih.govresearchgate.netnih.gov Researchers initiated the process by establishing a bioassay to detect P2RY8 activity, leveraging the receptor's known function in inhibiting cell migration. nih.gov Bioactivity was observed in bile and in the culture supernatants of various cell lines, pointing to the existence of a soluble ligand. nih.govresearchgate.netnih.gov
A comprehensive seven-step biochemical fractionation procedure was then employed to purify the bioactive compound from these sources. nih.govresearchgate.netnih.gov This rigorous process, combined with a "drop-out" mass spectrometry approach, ultimately led to the identification of the previously uncharacterized molecule, this compound. nih.govresearchgate.netnih.gov This methodical strategy was crucial in isolating and characterizing GGG from a complex biological milieu. nih.govresearchgate.netnih.gov
P2RY8 Receptor Activation and Downstream Signaling Cascades
The binding of this compound to P2RY8 initiates a cascade of intracellular signaling events that are fundamental to the receptor's biological functions. nih.govresearchgate.net These events are primarily mediated through the coupling of P2RY8 to specific G proteins, leading to the modulation of key signaling pathways that regulate cell migration and growth. oncokb.orgnih.govresearchgate.net
Gα13-Coupling and Associated Signaling Pathways
P2RY8 is established as a Gα13-coupled receptor. nih.govresearchgate.netnih.gov Upon ligand binding, P2RY8 facilitates the activation of Gα13. oncokb.org This G protein is known to play a crucial role in mediating migration inhibition and regulating the growth of B cells within lymphoid tissues. researchgate.netnih.gov The signaling pathway downstream of Gα13 involves the activation of ARHGEF1, which in turn leads to the activation of RhoA. oncokb.orgnih.gov This pathway is critical for the cellular responses induced by P2RY8, such as the suppression of B cell growth and their positioning within the germinal center. oncokb.org The importance of this pathway is underscored by the observation that mutations in GNA13 (the gene encoding Gα13) are frequently found in germinal center-derived lymphomas. nih.govnih.gov
Modulation of Intracellular Signaling Elements (e.g., pAkt)
A significant consequence of P2RY8 activation by this compound is the modulation of the PI3K/Akt signaling pathway. nih.govresearchgate.net Specifically, GGG has been shown to antagonize the induction of phosphorylated Akt (pAkt) in germinal center B cells. nih.govresearchgate.netnih.gov This inhibitory effect on pAkt is a key mechanism through which P2RY8 exerts its growth-regulatory functions. nih.gov The ability of GGG to repress pAkt was found to be dependent on the presence of functional P2RY8 and Gα13. nih.gov In cell lines with mutations in either P2RY8 or GNA13, GGG failed to inhibit chemokine-mediated pAkt induction. nih.gov
Receptor Internalization Dynamics Mediated by this compound
The interaction between this compound and P2RY8 also leads to the internalization of the receptor. caymanchem.comnih.gov This process is a common mechanism for regulating G protein-coupled receptor signaling, as it removes the receptor from the cell surface, leading to desensitization to the ligand. GGG has been shown to be a potent and selective inducer of P2RY8 internalization. caymanchem.comnih.govsigmaaldrich.com This selective internalization further highlights the specificity of the GGG-P2RY8 interaction, as it does not trigger the internalization of other receptors such as S1PR2, GPR55, CysLT1, or CysLT2. nih.gov
Table 1: Research Findings on this compound and P2RY8
| Finding | Methodology/Assay | Key Result | Reference |
|---|---|---|---|
| Identification of GGG as P2RY8 Ligand | Biochemical fractionation, mass spectrometry, P2RY8 bioassay | This compound (GGG) is a potent P2RY8 ligand. | nih.govresearchgate.netnih.gov |
| Receptor Specificity | Receptor internalization assays, migration inhibition assays | GGG selectively induces P2RY8 internalization over other receptors (S1PR2, GPR55, CysLT1, CysLT2). | caymanchem.comnih.gov |
| G Protein Coupling | In vitro and in vivo functional assays | P2RY8 couples to Gα13 to mediate its effects. | oncokb.orgnih.govresearchgate.net |
| Downstream Signaling | pAkt induction assays | GGG antagonizes chemokine-induced pAkt in a P2RY8 and Gα13-dependent manner. | nih.govresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Leukotriene C4 |
| Glutathione (B108866) |
| Geranylgeranyl pyrophosphate |
Cellular and Immunological Functions of S Geranylgeranyl L Glutathione Signaling
Regulation of B Cell Confinement within Germinal Centers
S-Geranylgeranyl-L-glutathione (GGG) plays a crucial role in the spatial organization of germinal centers (GCs), which are specialized microenvironments essential for the maturation of B cells and the production of high-affinity antibodies. nih.govgrantome.com GCs are characterized by the tight confinement of motile B cells within B cell follicles, a process critical for effective immune responses. nih.govresearchgate.net The signaling molecule GGG, through its interaction with the P2RY8 receptor, is a key factor in promoting this confinement. nih.govresearchgate.netnih.gov
P2RY8, a Gα13-coupled receptor, mediates the inhibition of migration and regulates the growth of B cells in lymphoid tissues. nih.govresearchgate.netnih.gov The identification of GGG as a potent ligand for P2RY8 has elucidated a critical mechanism for B cell containment. nih.govresearchgate.net GGG is detectable in lymphoid tissues at nanomolar concentrations and its interaction with P2RY8 on GC B cells inhibits their movement, effectively trapping them within the GC. nih.govresearchgate.netescholarship.org This confinement is vital for facilitating the necessary interactions between B cells, T follicular helper (Tfh) cells, and follicular dendritic cells (FDCs) that drive affinity maturation and prevent the dissemination of potentially harmful B cell clones. grantome.comnih.gov
The distribution of GGG within the lymphoid tissue appears to be tightly regulated. The enzyme gamma-glutamyltransferase-5 (GGT5), which is highly expressed by FDCs, metabolizes GGG into a form that cannot activate the P2RY8 receptor. nih.govresearchgate.netescholarship.org This enzymatic activity likely establishes a gradient of active GGG, with lower concentrations within the GC where FDCs are abundant. nih.govresearchgate.net Overexpression of GGT5 has been shown to disrupt the ability of P2RY8 to promote B cell confinement to GCs, highlighting the importance of this GGG gradient in organizing the GC response. nih.govresearchgate.netnih.gov Furthermore, the transporter protein ATP-binding cassette, sub-family C member-1 (Abcc1) has been identified as a GGG transporter, and its expression by hematopoietic cells is necessary for P2RY8-mediated GC confinement. escholarship.orgmerckmillipore.comnih.gov
Mutations in the P2RY8 gene are frequently observed in GC-derived B cell lymphomas, such as diffuse large B cell lymphoma (GCB-DLBCL) and Burkitt lymphoma, underscoring the importance of the GGG-P2RY8 signaling axis in controlling B cell growth and localization. nih.govresearchgate.netnih.govrupress.org The disruption of this pathway can contribute to the breakdown of GC confinement and the dissemination of malignant B cells. nih.govresearchgate.net
Inhibition of Chemokine-Mediated Lymphocyte Migration
A primary mechanism by which this compound (GGG) enforces B cell confinement within germinal centers is through the direct inhibition of chemokine-mediated migration. nih.govresearchgate.net Chemokines are a class of small cytokines that direct the movement of leukocytes throughout the body. Within lymphoid tissues, specific chemokines guide B cells to and within follicles. However, for proper germinal center function, the migratory response of B cells to these chemokines must be restrained to keep them within the germinal center microenvironment.
GGG, upon binding to its receptor P2RY8 on the surface of germinal center B cells, potently inhibits their migration in response to key chemokines such as CXCL12 and CXCL13. researchgate.netnih.gov This inhibition has been demonstrated in experimental assays where the addition of GGG at nanomolar concentrations significantly reduced the movement of P2RY8-expressing cells towards these chemokines. researchgate.netnih.gov The inhibitory effect is specific to cells expressing P2RY8, as GGG has no such effect on cells lacking this receptor. nih.gov This signaling through P2RY8 antagonizes the induction of phosphorylated AKT, a key component of the signaling cascade that promotes cell migration. nih.govresearchgate.netescholarship.org By dampening the migratory signals induced by chemokines, GGG effectively acts as a "stop" signal, ensuring that germinal center B cells remain in place to undergo the critical processes of affinity maturation and selection. researchgate.net
The table below summarizes key research findings on the inhibitory effect of GGG on chemokine-mediated migration.
| Cell Type | Chemokine | GGG Concentration | Observed Effect | Reference |
| Human Germinal Center B cells | CXCL12, CXCL13 | Nanomolar range | Inhibition of migration | researchgate.net, nih.gov |
| Human T follicular helper cells | Not specified | Nanomolar range | Inhibition of migration | researchgate.net, nih.gov |
| P2RY8-expressing WEHI-231 cells | CXCL12, CXCL13 | 10-100 nM | Maximal migration inhibition | nih.gov |
| P2RY8-transduced WEHI-231 cells | CXCL12 | Not specified | Inhibition of migration | biorxiv.org |
Interplay with Other Receptor Systems (e.g., Sphingosine-1-Phosphate Receptor 2) in Immune Cell Positioning
The positioning of B cells within germinal centers is a complex process governed by the integration of signals from multiple receptor systems. While this compound (GGG) and its receptor P2RY8 play a crucial role in B cell confinement, they act in concert with other signaling pathways, most notably the sphingosine-1-phosphate (S1P) and its receptor, Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.govucsf.edu
Both P2RY8 and S1PR2 are Gα13-coupled receptors that, upon activation, inhibit cell migration. researchgate.netnih.gov S1PR2 is highly upregulated on germinal center B cells and responds to S1P, a lipid mediator that is present in a gradient, with lower levels inside the germinal center compared to the surrounding follicular mantle and lymph. nih.govnih.gov This gradient helps to confine S1PR2-expressing B cells to the germinal center.
The GGG-P2RY8 and S1P-S1PR2 systems represent two parallel, non-redundant pathways that both contribute to the confinement of germinal center B cells. grantome.comnih.gov Both receptors signal through the G protein Gα13 to inhibit migration. nih.gov The necessity of both systems is highlighted by the fact that mutations in GNA13 (the gene encoding Gα13), S1PR2, and P2RY8 are all found in germinal center-derived lymphomas, and their disruption leads to the dissemination of germinal center B cells. nih.govresearchgate.net
The interplay between these systems ensures a robust mechanism for maintaining the integrity of the germinal center. While both receptors promote confinement, they may respond to distinct spatial cues within the lymphoid follicle, creating a tightly regulated microenvironment. The coordinated action of GGG-P2RY8 and S1P-S1PR2 signaling is therefore essential for proper germinal center function and to prevent the development of B cell malignancies. nih.gov
| Receptor | Ligand | Signaling Pathway | Function in GC B Cells | Reference |
| P2RY8 | This compound (GGG) | Gα13 | Inhibition of migration, growth regulation, confinement | researchgate.net, rupress.org, nih.gov |
| S1PR2 | Sphingosine-1-phosphate (S1P) | Gα13 | Inhibition of migration, growth regulation, confinement | nih.gov |
Roles in Follicular Helper T Cell Dynamics
The influence of this compound (GGG) extends beyond B cells to also modulate the behavior of T follicular helper (Tfh) cells, which are themselves essential components of the germinal center reaction. researchgate.netnih.gov Tfh cells provide critical help to B cells, enabling their proliferation, somatic hypermutation, and selection. The coordinated interaction between B cells and Tfh cells is paramount for a successful adaptive immune response.
Similar to germinal center B cells, human Tfh cells also express the GGG receptor, P2RY8. nih.gov Research has demonstrated that GGG can inhibit the chemokine-mediated migration of Tfh cells. researchgate.netnih.gov Although the inhibitory effect on Tfh cells was observed to be less potent than on germinal center B cells, it still suggests a role for GGG in regulating the positioning and retention of Tfh cells within the germinal center. nih.gov
By influencing the migratory dynamics of both B cells and Tfh cells, GGG signaling through P2RY8 likely contributes to the stable architecture of the germinal center, facilitating the prolonged cell-cell interactions necessary for affinity maturation. grantome.com The precise control over the localization of both cell types within this specialized microenvironment is crucial for an efficient and effective humoral immune response. researchgate.netnih.gov
Modulation of Lymphocyte Trafficking Beyond Germinal Centers (e.g., to Bone Marrow)
Recent findings have expanded the role of the this compound (GGG) and P2RY8 signaling axis beyond the confines of the germinal center, indicating its involvement in regulating lymphocyte trafficking to other sites, such as the bone marrow. escholarship.orgmerckmillipore.comnih.govexlibrisgroup.com
Studies have revealed that P2RY8 and its ligand GGG negatively regulate the trafficking of both B and T cells to the bone marrow. escholarship.orgmerckmillipore.comnih.gov This suggests that the GGG-P2RY8 pathway acts as a gatekeeper, controlling the homing of these immune cells to this important organ. The bone marrow serves as a site for the long-term survival of plasma cells and memory lymphocytes, and the regulated entry of cells is critical for maintaining its function.
Significantly, it has been observed that human T cells with loss-of-function mutations in P2RY8 exhibit increased homing to the bone marrow. escholarship.orgmerckmillipore.comnih.gov This finding directly links the GGG-P2RY8 signaling pathway to the control of lymphocyte trafficking to this anatomical location. The disruption of this pathway could have implications for the distribution of immune cells and potentially contribute to disease states. escholarship.orgmerckmillipore.com
Contributions to Adaptive Immune Responses
The collective functions of this compound (GGG) in regulating B cell confinement, Tfh cell dynamics, and lymphocyte trafficking underscore its significant contribution to the generation of effective adaptive immune responses. nih.govresearchgate.netnih.govresearchgate.net The germinal center reaction is the cornerstone of humoral immunity, leading to the production of high-affinity antibodies and the formation of long-lived memory B cells. grantome.com
By ensuring the proper organization and confinement of B cells within germinal centers, GGG signaling via P2RY8 facilitates the critical processes of somatic hypermutation and affinity-based selection. nih.govgrantome.comresearchgate.net This tightly controlled environment allows for the efficient selection of B cells that produce antibodies with the highest affinity for a given antigen. The inhibition of migration prevents the premature exit of B cells from the germinal center, ensuring they complete the maturation process. researchgate.netnih.gov
Furthermore, the influence of GGG on Tfh cell positioning ensures that B cells receive the necessary cognate help for their survival and differentiation. researchgate.netnih.gov The coordinated localization of both cell types is essential for the productive cell-cell interactions that drive the germinal center response. grantome.com
The discovery of GGG's role in immunological tolerance adds another layer to its importance in adaptive immunity. rupress.org P2RY8 signaling has been shown to reinforce the negative selection of developing B cells that are reactive to the body's own DNA, a critical mechanism for preventing autoimmunity. rupress.org Low levels of P2RY8 have been correlated with lupus nephritis, suggesting that defects in this signaling pathway can contribute to autoimmune diseases. rupress.org
Pathophysiological Implications of S Geranylgeranyl L Glutathione Dysregulation
Associations with Lymphoid Malignancies: P2RY8 Mutations and Aberrant GGG Signaling
The GGG/P2RY8 signaling axis plays a crucial role in maintaining the architecture and cellular dynamics of germinal centers (GCs), which are transient structures in secondary lymphoid organs critical for antibody affinity maturation. nih.govescholarship.org GGG, a potent ligand for the Gα13-coupled receptor P2RY8, acts as an intercellular signaling molecule that inhibits the migration of GC B cells and T follicular helper cells. researchgate.netescholarship.org This signaling is essential for confining B cells within the germinal center. nih.govgrantome.com The enzyme gamma-glutamyltransferase-5 (GGT5), highly expressed by follicular dendritic cells (FDCs), metabolizes and inactivates GGG, creating a gradient that helps organize the GC response. nih.govresearchgate.netnih.govoup.com
Mutations in the P2RY8 gene are frequently observed in aggressive B-cell lymphomas that originate from germinal center B cells. nih.govnih.govresearchgate.net These mutations are typically loss-of-function, which disrupts the normal GGG-mediated confinement and growth regulation, contributing to lymphomagenesis. nih.govresearchgate.net The loss of P2RY8 function allows malignant B cells to escape the growth-inhibitory signals and physical constraints of the germinal center, promoting dissemination and proliferation. grantome.comresearchgate.net
Table 1: Role of GGG/P2RY8 Signaling in Germinal Center B-Cell Confinement
| Component | Function | Consequence of Dysregulation |
| S-Geranylgeranyl-L-glutathione (GGG) | Potent ligand for the P2RY8 receptor. nih.govresearchgate.netnih.gov | Reduced signaling leads to loss of B-cell confinement. |
| P2RY8 Receptor | Gα13-coupled receptor on GC B cells; inhibits migration and growth upon GGG binding. nih.govresearchgate.netbiorxiv.org | Loss-of-function mutations are linked to B-cell lymphomas. nih.govnih.govresearchgate.net |
| Gamma-glutamyltransferase-5 (GGT5) | Enzyme on Follicular Dendritic Cells that metabolizes and inactivates GGG. nih.govresearchgate.netnih.gov | Altered expression disrupts the GGG gradient, affecting B-cell localization. researchgate.netoup.com |
| Germinal Center (GC) Confinement | P2RY8 signaling retains B cells within the GC, regulating their growth and interaction. escholarship.orggrantome.com | Disruption contributes to lymphoma development and dissemination. researchgate.netfrontiersin.org |
Diffuse Large B-Cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma, with the GCB subtype originating from germinal center B cells. A significant percentage of GCB-DLBCL cases, up to 20%, feature mutations in the P2RY8 gene. nih.gov These mutations abrogate the receptor's ability to respond to GGG, thereby disabling a key tumor-suppressive pathway. grantome.comresearchgate.net The GGG/P2RY8 axis normally antagonizes the induction of phosphorylated AKT (pAkt), a key molecule in cell survival and proliferation pathways. nih.govresearchgate.netnih.gov In GCB-DLBCL with P2RY8 mutations, this inhibitory signal is lost, which is believed to contribute to the uncontrolled proliferation and survival of the malignant B cells. escholarship.org The failure of this confinement mechanism is a critical step in the pathogenesis of GCB-DLBCL. frontiersin.org
Burkitt Lymphoma (BL) is another aggressive B-cell lymphoma with a germinal center origin. Similar to GCB-DLBCL, BL frequently exhibits mutations that inactivate the P2RY8 receptor. nih.govresearchgate.netnih.gov It is estimated that mutations affecting the Gα13 signaling pathway, which includes P2RY8, occur in approximately 60% of Burkitt Lymphoma cases. The loss of P2RY8 function in BL cells disrupts the GGG-mediated signals that would normally restrain their migration and growth. nih.govresearchgate.net This contributes to the characteristic rapid proliferation and potential for dissemination of lymphoma cells seen in this disease. researchgate.net
Germinal Center B Cell-like Diffuse Large B Cell Lymphoma (GCB-DLBCL)
Speculated Contributions to Other Cancer Types and Disease States
The implications of GGG dysregulation are not believed to be confined to lymphoid malignancies. Research has spurred speculation about its role in a broader range of cancers and diseases. nih.govresearchgate.netnih.gov The P2RY8 locus has been found to be modified in other cancer types, including acute lymphoblastic leukemia, prostate cancer, and stomach cancer. nih.gov This suggests that the GGG/P2RY8 signaling pathway may have important organizational and growth-regulatory functions in multiple human tissues beyond the immune system. nih.govresearchgate.netnih.govescholarship.org
For instance, studies have highlighted the role of GGT5, the enzyme that catabolizes GGG, in other malignancies. frontiersin.org GGT5 overexpression has been linked to a poor prognosis in gastric cancer and lung adenocarcinoma. frontiersin.org While these studies did not directly measure GGG, the dysregulation of its primary metabolizing enzyme points to a potential disruption of GGG gradients and signaling in these tumor microenvironments. frontiersin.org Furthermore, GGG has been identified as a novel glutathione (B108866) isoform with potential relevance in pancreatic cancer, where aberrant glutathione metabolism is a known driver of tumorigenesis. frontiersin.orgfrontiersin.org
Table 2: Cancers with Potential Links to GGG/P2RY8 Pathway Dysregulation
| Cancer Type | Evidence / Speculation | Reference |
| Acute Lymphoblastic Leukemia | P2RY8 locus modifications observed. | nih.gov |
| Prostate Cancer | P2RY8 locus modifications observed. | nih.gov |
| Stomach Cancer | P2RY8 locus modifications observed; GGT5 overexpression linked to poor prognosis. | nih.govfrontiersin.org |
| Lung Adenocarcinoma | GGT5 overexpression in cancer-associated fibroblasts linked to proliferation and drug resistance. | frontiersin.org |
| Pancreatic Cancer | GGG identified as a novel isoform in the context of aberrant glutathione metabolism driving tumorigenesis. | frontiersin.orgfrontiersin.org |
Intersections with General Glutathione Metabolism and Redox Homeostasis in Disease Progression
This compound is a conjugate of the tripeptide glutathione (GSH). nih.govescholarship.org Glutathione is the most abundant intracellular antioxidant and is central to maintaining cellular redox homeostasis, which is the balance between pro-oxidants and antioxidants. nih.govnih.govsemanticscholar.org Disruptions in this balance lead to oxidative stress, a condition implicated in the progression of numerous diseases, including cancer and cardiovascular disease. nih.govsemanticscholar.org
In many cancers, tumor cells exhibit altered glutathione metabolism to support their high proliferation rates and to protect themselves from oxidative stress. researchgate.netfrontiersin.org The aberrant signaling observed in lymphoid malignancies due to P2RY8 mutations represents a specific instance where a glutathione-derived molecule's signaling function, rather than its direct antioxidant capacity, is hijacked for disease progression. This highlights a sophisticated link between metabolic pathways and the cell signaling events that control cell fate, where GGG acts as a critical signaling molecule whose dysregulation contributes to pathology by disrupting cellular organization and growth control. nih.govresearchgate.net
Advanced Research Methodologies and Experimental Approaches for S Geranylgeranyl L Glutathione Studies
Analytical Chemistry Techniques for Identification and Quantification
The discovery and subsequent characterization of S-Geranylgeranyl-L-glutathione relied heavily on a suite of powerful analytical techniques capable of isolating, identifying, and quantifying this previously undescribed molecule from complex biological matrices. nih.govresearchgate.net
Multi-Step Biochemical Fractionation and Purification Strategies
The initial identification of this compound as a bioactive compound was accomplished through a rigorous multi-step biochemical fractionation and purification procedure. nih.govresearchgate.net Researchers utilized a seven-step strategy to isolate the P2RY8 ligand from sources like bile and cell culture supernatants. nih.govnih.gov This process involved a series of chromatographic and extraction steps designed to systematically enrich the bioactive component while removing extraneous molecules.
The purification process included:
Protein Precipitation: Initial separation of proteins from the raw sample, often using saturated ammonium (B1175870) sulfate. researchgate.net
Methanol (B129727) Extraction: Extraction of the protein precipitate with methanol to solubilize molecules of interest. researchgate.net
Folch Extraction: A liquid-liquid extraction method using chloroform (B151607) and water to separate lipids and other molecules based on their polarity. researchgate.net
Size-Exclusion Chromatography: Separation of molecules based on their size, with bioactivity observed in fractions containing molecules smaller than 50 kDa. researchgate.net
High-Performance Liquid Chromatography (HPLC): Multiple rounds of HPLC with different column chemistries (e.g., C18, silica) were employed to progressively purify the bioactive fractions. nih.govresearchgate.net
This meticulous approach was essential for obtaining a sufficiently pure sample for subsequent identification by mass spectrometry. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Analysis (LC-MS/MS)
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) was the cornerstone for the definitive identification and quantification of this compound. nih.govresearchgate.net
Identification: Initial high-resolution LC-MS analysis of purified bioactive fractions from bile revealed a positive ion with a mass-to-charge ratio (m/z) of 580.3435. nih.gov This m/z did not correspond to any known biological molecules in existing metabolite databases. nih.gov Tandem mass spectrometry (MS/MS) was then used to fragment this parent ion, producing a characteristic spectrum. researchgate.netresearchgate.net
Key findings from the fragmentation analysis included:
The MS/MS spectrum of the m/z 580.3 ion showed similarities to the fragmentation pattern of glutathione (B108866), suggesting the presence of a glutathione moiety. nih.govresearchgate.net
Subtracting the mass of glutathione from the parent ion and accounting for the positive charge yielded a mass corresponding to a C₂₀H₃₄ chemical formula, which matches the isoprenoid geranylgeranyl. nih.gov
A key fragment ion at m/z 273.1 was shared between the fragmentation of the candidate molecule and geranylgeranyl pyrophosphate (GG-PP), further supporting the presence of a geranylgeranyl group. nih.govresearchgate.net
The structure was ultimately confirmed by comparing the elution profile, mass, and fragmentation pattern of the purified compound from bile with that of chemically synthesized this compound. nih.gov
Quantification: Following its identification, a sensitive LC-MS/MS method was developed for the quantification of GGG in various tissues. This method typically utilizes multiple reaction monitoring (MRM) to specifically detect the transition from the parent GGG ion to a characteristic fragment ion (e.g., 580.3/179.0). nih.gov This targeted approach allows for the accurate measurement of GGG concentrations, which have been detected in the low nanomolar range in lymphoid tissues like the spleen and lymph nodes, and at low micromolar levels in bile. nih.gov
Table 1: Key Mass Spectrometry Data for this compound Identification
| Parameter | Value | Source |
|---|---|---|
| Monoisotopic Mass [M+H]⁺ | 580.3435 | nih.gov |
| Molecular Formula | C₃₀H₄₉N₃O₆S | caymanchem.com |
| Key MS/MS Fragment Ion | m/z 273.1 (Geranylgeranyl ion) | nih.govresearchgate.net |
| Characteristic Neutral Loss | 129 Da (pyroglutamic acid) | researchgate.net |
Drop-out Mass Spectrometry for Ligand Identification
To further pinpoint the bioactive molecule, a drop-out mass spectrometry approach was employed. nih.govnih.gov This technique involves comparing the mass spectra of active and inactive fractions obtained during the purification process. researchgate.netresearchgate.net By subtracting the ions present in the inactive fractions from those in the active ones, researchers could identify ions that were uniquely present in the bioactive samples. nih.gov This differential analysis, performed on side-by-side purified supernatants, was crucial in narrowing down the candidate molecules and focusing on the ion with m/z 580.3435 as the primary component responsible for P2RY8 activity. nih.govresearchgate.net
Bioassays for Functional Characterization of P2RY8 Ligand Activity (e.g., Cell Migration Inhibition Assays)
To assess the biological function of this compound as a P2RY8 ligand, specific bioassays were developed. nih.gov The primary assay utilized the known function of P2RY8 in mediating migration inhibition. nih.govnih.gov
In this assay, a lymphoid cell line (WEHI-231) was engineered to express the P2RY8 receptor. nih.gov The migration of these P2RY8-expressing cells towards a chemokine, such as CXCL12 or CXCL13, was measured in a transwell system. nih.govresearchgate.net The addition of this compound to the assay was found to inhibit this chemokine-induced migration in a dose-dependent manner, with maximal activity observed in the 10–100 nM range. nih.gov This inhibitory effect was specific to P2RY8-expressing cells and was not observed in control cells or cells expressing other G protein-coupled receptors. nih.govresearchgate.net
These cell migration inhibition assays were critical for:
Guiding the purification of the unknown ligand from biological sources. nih.gov
Confirming the bioactivity of chemically synthesized this compound. nih.gov
Functionally characterizing the potency and specificity of GGG as a P2RY8 ligand. nih.govcaymanchem.com
Table 2: Representative Cell Migration Inhibition Data
| Cell Type | Chemokine | GGG Concentration | Migration Inhibition | Source |
|---|---|---|---|---|
| P2RY8⁺ WEHI-231 | CXCL12 (50 ng/mL) | 100 nM | Significant Inhibition | nih.govresearchgate.net |
| Human Tonsil GC B cells | CXCL12 | 10-100 nM | Inhibition | nih.gov |
Genetic and Molecular Tools for Investigating GGG Synthesis and Transport
To understand the metabolic pathways involved in the synthesis and regulation of this compound, researchers have turned to genetic and molecular tools. nih.govnih.gov These approaches have been instrumental in identifying the key enzymes and transporters that control the extracellular availability of GGG. nih.gov
Gene Editing and Knockout Models for GGT5 and ABCC1
Gene knockout studies in mice have been pivotal in elucidating the roles of gamma-glutamyltransferase 5 (GGT5) and ATP-binding cassette subfamily C member 1 (ABCC1) in GGG metabolism and transport. nih.govnih.gov
GGT5:
Function: GGT5 was identified as the enzyme responsible for metabolizing and inactivating this compound. nih.govnih.gov It cleaves the γ-glutamyl moiety from GGG, converting it to S-geranylgeranyl-L-Cys-Gly, a form that is inactive on the P2RY8 receptor. nih.gov
Knockout Model: In GGT5 knockout mice, the levels of GGG were found to be significantly elevated, particularly in the spleen where an over eight-fold increase was observed. escholarship.org This demonstrated that GGT5 is the critical enzyme for GGG catabolism in vivo, especially within lymphoid tissues. escholarship.org Overexpression of GGT5 was shown to disrupt the ability of P2RY8 to promote B-cell confinement in germinal centers, indicating that GGT5 activity creates a GGG gradient in these tissues. nih.govnih.gov
ABCC1:
Function: Given that GGG is an amphiphilic molecule, its export from cells was predicted to require a specific transporter. escholarship.org Research identified ABCC1 (also known as MRP1), a member of the ATP-binding cassette (ABC) transporter family known for effluxing glutathione-conjugated molecules, as a key GGG transporter. nih.govescholarship.org
Knockout Model: Studies using ABCC1 knockout mice revealed that ABCC1 expression, particularly by hematopoietic cells, was necessary for generating the extracellular GGG required for P2RY8-mediated functions, such as germinal center confinement. nih.govnih.gov While GGG levels were significantly reduced in the lymphoid tissues of ABCC1-deficient mice, they remained high in the bile, suggesting the involvement of other ABCC transporters in hepatic GGG export. nih.govescholarship.org
These genetic models have provided direct evidence for the critical roles of GGT5 and ABCC1 in regulating the spatial distribution and availability of this compound, thereby controlling its signaling activity through the P2RY8 receptor. nih.gov
Overexpression Systems for Enzyme and Transporter Studies
The functional characterization of enzymes and transporters involved in the lifecycle of this compound (GGG) heavily relies on overexpression systems. These systems allow for the production of large quantities of a specific protein in a controlled environment, facilitating detailed studies of its activity and substrate specificity.
Researchers utilize various host organisms, from simple prokaryotes like Escherichia coli to eukaryotic systems such as yeast (Saccharomyces cerevisiae, Pichia pastoris) and mammalian cell lines. nih.govvectorbuilder.comthermofisher.com For instance, E. coli has been successfully used to express mammalian Rab geranylgeranyltransferase type-II (GGTase-II), an enzyme involved in protein prenylation which uses the same geranylgeranyl moiety found in GGG. nih.gov This prokaryotic system enabled the production of milligrams of active enzyme, which was instrumental for in vitro studies. nih.gov
Eukaryotic systems, particularly yeast, are often preferred for studying eukaryotic proteins due to their more complex cellular machinery, including post-translational modifications. The pYES2 vector, for example, is a widely used tool for inducible gene expression in S. cerevisiae. vectorbuilder.comthermofisher.com It employs the GAL1 promoter, which is strongly repressed by glucose and robustly activated by galactose, allowing for tightly controlled, high-level protein expression. vectorbuilder.combiorxiv.org Such systems are ideal for studying the enzymes potentially responsible for GGG synthesis, like specific glutathione S-transferases (GSTs), or its degradation. nih.govresearchgate.net
In the context of GGG metabolism, overexpression studies in mammalian cells have been pivotal. For example, overexpressing gamma-glutamyltransferase 5 (GGT5) in cell lines demonstrated its role in metabolizing GGG. nih.govnih.gov These experiments showed that cells overexpressing GGT5 could inactivate GGG, converting it to S-geranylgeranyl-L-Cys-Gly. nih.gov Similarly, to identify the transporter responsible for GGG export, knockout and overexpression studies are essential. Such approaches led to the identification of the ATP-binding cassette transporter C1 (ABCC1) as a key exporter of GGG from hematopoietic cells. nih.gov
Table 1: Examples of Overexpression Systems in GGG-Related Research
| System | Typical Use | Key Features | Example Application | Reference |
|---|---|---|---|---|
| E. coli | Large-scale production of recombinant enzymes | Rapid growth, high yield, simple genetics | Expression of mammalian GGTase-II for in vitro prenylation assays | nih.gov |
| S. cerevisiae (e.g., pYES vectors) | Functional studies of eukaryotic proteins | Eukaryotic post-translational modifications, tightly controlled inducible expression (GAL1 promoter) | Studying potential GGG synthesis or degradation enzymes | vectorbuilder.comthermofisher.com |
| Mammalian Cell Lines (e.g., HEK293T) | Studying protein function in a native-like context | Complex signaling pathways, correct protein folding and modification | Overexpression of GGT5 to confirm its role in GGG catabolism | nih.gov |
| Pichia pastoris | High-level production of secreted proteins | Extremely high expression levels, stable integration into the genome | Optimizing yield for recombinant protein production for structural or functional studies | thermofisher.com |
Biochemical and Proteomic Approaches to Study GGG Synthesis and Transport
Identifying and quantifying GGG, as well as elucidating its metabolic pathways, requires a combination of sophisticated biochemical and proteomic techniques. The very discovery of GGG as a potent ligand for the P2RY8 receptor was a feat of biochemical fractionation and mass spectrometry. nih.govresearchgate.net
Biochemical Fractionation and Enzyme Assays
The initial identification of GGG involved a multi-step biochemical purification process from sources like bile, which was found to have high P2RY8-activating bioactivity. nih.gov This process involved sequential fractionation steps to isolate the active compound, guided by a bioassay that measured the inhibition of cell migration. nih.gov
Once enzymes of interest are identified and purified (often via overexpression systems), their activity can be characterized using biochemical assays. For gamma-glutamyltransferases like GGT5, activity can be measured using chromogenic substrates, such as L-glutamic acid γ-p-nitroanilide (GpNA), where the release of p-nitroanilide can be monitored spectrophotometrically. biorxiv.org To study the synthesis of GGG, in vitro assays would combine candidate enzymes, such as glutathione S-transferases (GSTs), with the necessary substrates, glutathione (GSH) and geranylgeranyl pyrophosphate (GGPP), followed by detection of the GGG product. researchgate.netfrontiersin.org
Proteomic and Metabolomic Approaches
Mass spectrometry (MS) is the cornerstone for the analysis of GGG and its related metabolites. acs.org High-resolution liquid chromatography-mass spectrometry (LC-MS) allows for the precise mass determination of molecules in a complex mixture. nih.gov The identity of GGG was confirmed by comparing the elution profile, exact mass, and fragmentation pattern of the purified biomolecule with that of a chemically synthesized standard. researchgate.net
Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information. The fragmentation of GGG revealed characteristic fragments of its glutathione moiety, which was a key clue in its initial identification. nih.govresearchgate.net For quantitative studies, multiple reaction monitoring (MRM) is a highly sensitive and specific LC-MS/MS technique. nih.gov MRM scans for specific precursor-to-product ion transitions (e.g., m/z 580.3 to 179.0 for GGG), allowing for accurate quantification of GGG and its metabolites, like GG-Cys-Gly, in biological tissues. nih.gov These methods were used to detect GGG at nanomolar concentrations in lymphoid tissues and to demonstrate its catabolism by GGT5. nih.govacs.org
Approaches for Analyzing Protein S-Glutathionylation
Protein S-glutathionylation is a reversible post-translational modification where glutathione is attached to protein cysteine residues via a disulfide bond. creative-proteomics.comnih.gov While distinct from the thioether linkage in GGG, the methodologies to study S-glutathionylation are relevant for understanding the broader roles of glutathione conjugates in the cell. These methods aim to detect and quantify this modification on specific proteins. mdpi.comencyclopedia.pub
Direct Detection Methods
Direct detection strategies aim to identify the glutathione moiety itself.
Radiolabeling: An early method involved labeling the intracellular glutathione pool with 35S-cysteine. mdpi.comencyclopedia.pub After inducing oxidative stress to promote S-glutathionylation, modified proteins could be detected by autoradiography. encyclopedia.pub However, this method requires blocking protein synthesis and can lack specificity. mdpi.comencyclopedia.pub
Direct Mass Spectrometry: Top-down proteomics can detect the mass shift (+305.03 Da) corresponding to glutathione on intact proteins. encyclopedia.pubnih.gov More commonly, bottom-up proteomics attempts to identify peptides containing the modification, though this is challenging due to the labile nature of the modification. nih.gov
Enrichment and Indirect Detection Methods
These techniques use chemical or enzymatic steps to tag and enrich S-glutathionylated proteins before analysis.
Biotin-Switch Technique (BST): This is a widely used redox proteomics method. creative-proteomics.commdpi.com It involves a three-step process: 1) blocking all free, reduced cysteine thiols with an alkylating agent like N-ethylmaleimide (NEM); 2) selectively reducing the S-glutathionylated cysteines back to free thiols using a specific enzyme, glutaredoxin (Grx); and 3) labeling the newly exposed thiols with a biotinylated tag. mdpi.comnih.gov The biotin-tagged proteins can then be enriched using avidin (B1170675) affinity chromatography and identified by mass spectrometry. nih.gov
Resin-Assisted Thiol Trapping: This approach involves capturing proteins with reduced thiols on a thiol-affinity resin. researchgate.net To specifically analyze S-glutathionylated proteins, free thiols are first blocked, then S-glutathionylated sites are reduced, and the resulting proteins are captured on the resin for subsequent identification and quantification, often using isobaric tags like iTRAQ for multiplexed analysis. researchgate.net
Table 2: Methodologies for Analyzing Protein S-Glutathionylation
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Anti-GSH Western Blot | Uses antibodies to directly detect glutathionylated proteins on a membrane. | Relatively simple; good for detecting global changes. | Limited specificity and sensitivity; does not identify modification sites. | creative-proteomics.comnih.gov |
| Biotin-Switch Technique (BST) | Blocks free thiols, reduces S-glutathionylated sites with Grx, then tags new thiols with biotin (B1667282) for enrichment. | High specificity for S-glutathionylation (when using Grx); allows for site identification with MS. | Complex multi-step protocol; requires active Grx enzyme. | mdpi.comnih.gov |
| Resin-Assisted Enrichment | After blocking and reduction steps, newly formed thiols are captured on a resin, allowing for enrichment and quantitative proteomics (e.g., with iTRAQ). | Enables site-specific identification and robust quantification across different samples. | Complex workflow; potential for non-specific binding. | researchgate.net |
| Direct Mass Spectrometry | Detects the mass shift (+305.03 Da) of the glutathione modification on peptides or proteins. | Direct evidence of modification and site localization. | Challenging due to low abundance and the labile nature of the disulfide bond in MS. | encyclopedia.pubnih.gov |
Examination of Protein Prenylation in Relation to GGG
Protein prenylation is a post-translational modification that attaches isoprenoid lipids, such as the 15-carbon farnesyl group or the 20-carbon geranylgeranyl group, to cysteine residues of target proteins. creative-proteomics.comnih.gov This process is essential for anchoring proteins to cellular membranes. nih.govmdpi.com The geranylgeranyl moiety of GGG is derived from the same precursor, geranylgeranyl pyrophosphate (GGPP), used for protein geranylgeranylation. frontiersin.org Therefore, methods to study protein prenylation are critical for understanding the potential interplay and competition between these two pathways.
In Vitro Prenylation Assays
These assays directly measure the activity of prenyltransferase enzymes. A common approach involves incubating a recombinant prenyltransferase (e.g., GGTase-I or RabGGTase) with a protein or peptide substrate and a radiolabeled isoprenoid donor, such as [3H]GGPP. nih.gov The incorporation of radioactivity into the protein substrate is then measured to quantify enzyme activity. nih.gov Alternatively, non-radioactive methods can be used where prenylation is detected by a resulting shift in the protein's electrophoretic mobility or by subsequent mass spectrometry analysis. nih.govshimadzu.com.sg
Metabolic Labeling and Proteomic Identification
Metabolic labeling techniques are used to study protein prenylation in living cells. creative-proteomics.comcreative-proteomics.com
Radioactive Labeling: Cells can be cultured with precursors of the isoprenoid pathway that are radiolabeled, such as [3H]mevalonate (MVA). nih.gov The radiolabel is incorporated into FPP and GGPP and subsequently transferred to proteins, which can then be detected by autoradiography after gel electrophoresis.
Click Chemistry: A more modern approach uses modified isoprenoid analogues containing an azide (B81097) or alkyne group. creative-proteomics.com These "clickable" lipids are fed to cells and incorporated into proteins. The modified proteins can then be specifically tagged with a reporter molecule (e.g., biotin or a fluorophore) via a highly efficient click reaction, allowing for their enrichment and identification by mass spectrometry. creative-proteomics.com
Mass Spectrometry-Based Analysis
Mass spectrometry is the definitive tool for identifying prenylated proteins and their modification sites. creative-proteomics.comcreative-proteomics.com Following protein digestion, prenylated peptides can be identified by the characteristic mass shift imparted by the farnesyl (+204 Da) or geranylgeranyl (+272 Da) group. creative-proteomics.comshimadzu.com.sg Tandem MS (MS/MS) is then used to sequence the peptide and pinpoint the exact cysteine residue that has been modified. creative-proteomics.com These powerful proteomic workflows enable the system-wide identification of the "prenylome" and can be used to investigate how GGG synthesis might impact the pool of available GGPP for protein modification. creative-proteomics.com
Table 3: Methodologies for Examining Protein Prenylation
| Method | Principle | Application | Reference |
|---|---|---|---|
| In Vitro Enzyme Assay | Measures transfer of a prenyl group (e.g., radiolabeled GGPP) to a substrate protein by a purified prenyltransferase. | Characterizing enzyme kinetics and substrate specificity. | nih.gov |
| Metabolic Labeling (Radioisotope) | Cells are fed a radiolabeled isoprenoid precursor (e.g., [3H]MVA), and labeled proteins are detected by autoradiography. | Studying dynamics of prenylation in intact cells. | nih.gov |
| Metabolic Labeling (Click Chemistry) | Cells incorporate bio-orthogonal isoprenoid analogues which are then tagged for enrichment and MS analysis. | Identification of prenylated proteins from complex cell lysates. | creative-proteomics.com |
| Mass Spectrometry (MS/MS) | Identifies prenylated peptides by their specific mass shift and determines the modification site through fragmentation. | Definitive identification of prenylated proteins and their sites of modification. | creative-proteomics.comcreative-proteomics.com |
Emerging Research Frontiers and Future Directions in S Geranylgeranyl L Glutathione Biology
Elucidating Undefined Physiological Roles of the P2RY8-GGG Axis
The primary established function of the P2RY8-GGG signaling axis is the confinement of B cells within the germinal centers of lymphoid tissues. researchgate.netnih.gov P2RY8, a Gα13-coupled receptor, inhibits chemokine-directed migration upon binding to GGG. nih.gov This mechanism is crucial for organizing immune responses and acts as a tumor suppressor pathway; inactivating mutations in P2RY8 are frequently found in GC-derived lymphomas like Burkitt lymphoma and diffuse large B-cell lymphoma (GCB-DLBCL). nih.govnih.govnih.gov
However, emerging evidence suggests the influence of this axis extends beyond GC dynamics. Key areas for future investigation include:
Hepatobiliary System: Initial bioactivity screens found high concentrations of GGG in bile, suggesting a potential, yet completely undefined, role in the hepatobiliary system. nih.gov
Bone Marrow (BM) Trafficking: Recent studies have uncovered that P2RY8 and GGG negatively regulate the trafficking of B and T cells to the bone marrow. nih.gov The widespread expression of P2RY8 in various human BM cells, including hematopoietic progenitors, pre-B cells, CD8 T cells, and NK cells, hints at a broad influence on cell distribution and development within this compartment. escholarship.org
Immunological Tolerance: Germline loss-of-function variants in P2RY8 have been identified in patients with lupus. nih.gov Further research indicates that P2RY8 signaling helps reinforce the negative selection of self-reactive developing B cells and restrains plasma cell development, uncovering a novel role for the receptor in maintaining immunological tolerance. nih.gov
Comprehensive Understanding of GGG Transport and Distribution Networks in Vivo
The function of GGG as a signaling molecule is critically dependent on its spatial and temporal distribution, which creates concentration gradients that guide cell migration. researchgate.netnih.gov Understanding the network of transporters and enzymes that control these gradients is a major frontier.
Biochemical studies have identified key players in this network:
Export: The ATP-binding cassette, sub-family C member-1 (Abcc1), has been identified as a GGG transporter responsible for its export from cells. nih.gov Abcc1 function in both hematopoietic and non-hematopoietic cells is necessary to establish the GGG gradients that support P2RY8-mediated cell confinement. nih.gov
Catabolism: The enzyme gamma-glutamyltransferase-5 (Ggt5) metabolizes GGG into a form that is inactive on the P2RY8 receptor. nih.govresearchgate.net Ggt5 is highly expressed by follicular dendritic cells (FDCs) within lymphoid follicles and by specific stromal cells in the bone marrow. nih.govnih.govescholarship.org By degrading GGG, Ggt5 creates a "GGG-low" niche in the center of germinal centers, which is essential for confining P2RY8-expressing cells to that area. nih.govescholarship.org Overexpression of Ggt5 disrupts this confinement, highlighting its critical role in shaping the signaling landscape. researchgate.netnih.gov
Biosynthesis: The precise biosynthetic pathway for GGG is an area of active investigation. ucsf.edunih.gov It is known to be a conjugate of the isoprenoid geranylgeranyl pyrophosphate and the tripeptide glutathione (B108866), a reaction likely catalyzed by one of the approximately 25 glutathione transferases. nih.govresearchgate.net Identifying the specific enzyme(s) responsible is a key goal for future research.
Carrier Proteins: Evidence suggests that albumin may serve as a carrier for the amphiphilic GGG molecule in the extracellular space. nih.gov
| Protein | Family/Type | Function Relative to GGG | Location of Action | Reference |
|---|---|---|---|---|
| Abcc1 | ATP-binding cassette transporter | Exports GGG from cells | Hematopoietic and non-hematopoietic cells | nih.gov |
| Ggt5 | Gamma-glutamyltransferase | Catabolizes (inactivates) GGG | Stromal cells (e.g., Follicular Dendritic Cells) | nih.govresearchgate.netnih.gov |
| Glutathione Transferases (GSTs) | Enzyme | Hypothesized to catalyze GGG synthesis | To be determined | nih.govresearchgate.net |
| Albumin | Carrier Protein | Hypothesized to transport GGG in extracellular fluid | Extracellular space | nih.gov |
Exploration of S-Geranylgeranyl-L-glutathione as a Modulator of Other Biological Processes Beyond Lymphoid System
While the lymphoid system has been the primary focus, there is speculation that GGG has organizing and growth-regulatory activities in multiple human tissues. nih.govresearchgate.netnih.gov This is supported by the fact that the P2RY8 locus is modified in several cancers beyond lymphomas. researchgate.netnih.gov
Future research is likely to focus on:
Oncogenesis: Recent evidence has implicated P2RY8 expression in the development of colorectal carcinoma by promoting the proliferation and migration of cancer cells. researchgate.net Furthermore, aberrant glutathione metabolism, which could impact GGG levels, is increasingly linked to tumorigenesis and chemoresistance in various cancers, including pancreatic cancer. researchgate.netfrontiersin.org
Cell Development and Selection: In the bone marrow, the GGG-P2RY8 axis may influence B cell development and selection by restraining PI3K and AKT signaling, pathways known to be critical for these processes. escholarship.org
Cellular Positioning in Other Tissues: The principle of using a GGG gradient for cellular confinement, established in lymphoid tissue, could be a more general mechanism for tissue organization. The expression of P2RY8 and the components of GGG metabolism in non-lymphoid tissues warrants further investigation. escholarship.org
Development of Novel Pharmacological Tools Targeting GGG Metabolism or P2RY8 Signaling
The discovery of the GGG-P2RY8 pathway opens up new possibilities for therapeutic intervention and research. The development of specific pharmacological tools is a critical next step. ucsf.eduresearchgate.net
Key targets for development include:
P2RY8 Receptor Modulators: The creation of potent and selective small-molecule agonists and antagonists for P2RY8 is a high priority. caymanchem.combiomol.com Agonists could mimic the tumor-suppressive and anti-inflammatory effects of GGG, while antagonists would be invaluable for blocking P2RY8 signaling to probe its function and potentially treat diseases where its activity is detrimental.
Inhibitors of GGG Metabolism: Targeting the enzymes that control GGG levels offers an alternative therapeutic strategy. The search for novel inhibitors of gamma-glutamyltransferases (GGT), such as Ggt5, is a promising area. researchgate.netmdpi.com Such inhibitors could increase local GGG concentrations, thereby enhancing P2RY8 signaling.
Inhibitors of GGG Biosynthesis: Once the specific glutathione transferase responsible for GGG synthesis is identified, developing inhibitors for this enzyme would allow for the depletion of GGG, effectively silencing the signaling pathway. nih.govresearchgate.net
| Target | Type of Tool | Potential Application | Reference |
|---|---|---|---|
| P2RY8 Receptor | Selective Agonist | Mimic GGG to enhance tumor suppression or anti-inflammatory effects. | nih.govcaymanchem.com |
| P2RY8 Receptor | Selective Antagonist | Block P2RY8 signaling for research and potential treatment of diseases with aberrant signaling. | caymanchem.combiomol.com |
| Ggt5 | Enzyme Inhibitor | Prevent GGG breakdown to increase local GGG levels and enhance P2RY8 signaling. | researchgate.netmdpi.com |
| Glutathione Transferase (specific to GGG) | Enzyme Inhibitor | Block GGG synthesis to reduce P2RY8 signaling. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying S-Geranylgeranyl-L-glutathione (GGG) in B cell biology?
- Answer: Key models include:
- WEHI-231 B cell lymphoma cells : Used to assess GGG-induced inhibition of CXCL12-mediated migration at low concentrations (10 nM) .
- Human tonsillar germinal center B cells : Validated for studying P2RY8-dependent confinement and migration dynamics .
- CRISPR-Cas9 P2RY8 knockout models : Essential for confirming ligand-receptor specificity and downstream signaling .
Q. How can researchers detect and quantify this compound in biological samples?
- Answer: Use LC-MS/MS with the following workflow:
Sample Preparation : Extract metabolites via methanol precipitation.
Chromatography : Reverse-phase columns (C18) with gradient elution.
Mass Spectrometry : MRM transitions targeting m/z 644.4 → 308.2 (GGG-specific fragment) .
Validation : Compare with synthetic GGG standards and confirm absence in P2RY8-deficient samples .
Q. What are the standard protocols for assessing GGG-P2RY8 binding in vitro?
- Answer:
- Receptor Internalization Assays : Treat cells with 100 nM GGG for 30 min, followed by anti-P2RY8 antibody staining and flow cytometry to quantify surface receptor loss .
- Competitive Binding : Co-incubate with unlabeled GGG or structurally related isoprenoids (e.g., geranylgeranyl pyrophosphate) to validate specificity .
Advanced Research Questions
Q. How does this compound modulate B cell confinement via P2RY8 signaling?
- Answer: GGG activates P2RY8, which couples with Gα13 to:
- Suppress RhoA-ROCK signaling, reducing actomyosin contractility and cell motility .
- Antagonize S1PR2-mediated chemotaxis toward sphingosine-1-phosphate, creating a "confinement checkpoint" in germinal centers .
Q. What mechanisms explain contradictory data on GGG's dose-dependent effects in migration assays?
- Answer: Contradictions arise from:
- Concentration Thresholds : 10 nM inhibits migration (via P2RY8 activation), while 100 nM induces receptor internalization, transiently restoring motility .
- Receptor Recycling : P2RY8 re-expression kinetics post-internalization vary by cell type (e.g., lymphoma vs. primary B cells) .
Q. How do ABCC1 and GGT5 regulate GGG bioavailability in lymphoid tissues?
- Answer:
- ABCC1 (MRP1) : Mediates GGG export from stromal cells into extracellular compartments .
- GGT5 (Gamma-glutamyltransferase 5) : Cleaves GGG’s glutathione moiety, limiting its activity and creating spatial gradients in germinal centers .
- Validation Approaches:
- Genetic Knockout : Use Abcc1 or Ggt5 mice to assess GGG accumulation via metabolomics .
- Microfluidic Gradients : Model lymphoid tissue compartments to quantify GGG diffusion and degradation .
Q. What metabolic pathways contribute to this compound biosynthesis?
- Answer: GGG synthesis intersects with:
- Mevalonate Pathway : Geranylgeranyl pyrophosphate (GGPP) from HMG-CoA reductase activity is conjugated to glutathione .
- SREBP-2 Regulation : Sterol depletion upregulates GGPP synthesis, indirectly boosting GGG production .
- Experimental Tools:
- Inhibit HMG-CoA reductase with statins and measure GGG depletion via LC-MS .
- Use SREBP-2 cells to dissect transcriptional control .
Methodological Considerations for Data Interpretation
Q. How can researchers validate P2RY8 as the exclusive receptor for GGG?
- Answer:
- CRISPR-Cas9 Screening : Test GGG responses in P2RY8-deficient vs. wild-type cells .
- Cross-Reactivity Assays : Exclude binding to related receptors (e.g., S1PR2, CysLT1/2) via calcium flux or β-arrestin recruitment assays .
- Structural Analysis : Cryo-EM of GGG-P2RY8 complexes to identify binding pockets (UCSF ChimeraX recommended) .
Q. What are the implications of GGG's role in germinal center lymphomagenesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
